molecular formula C10H8N4O2 B611307 Tetrazine-Acid CAS No. 1380500-92-4

Tetrazine-Acid

Cat. No.: B611307
CAS No.: 1380500-92-4
M. Wt: 216.2
InChI Key: SLJKKTFIAUAYGR-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Tetrazine-Acid plays a crucial role in biochemical reactions, particularly in bioorthogonal chemistry. It interacts with various biomolecules, including enzymes and proteins, through its fast cycloaddition kinetics. One of the primary interactions is with trans-cyclooctene, forming a stable adduct . This interaction is highly specific and occurs rapidly, making this compound an excellent candidate for labeling and tracking biomolecules in complex biological systems .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to act as a fluorogenic probe, enabling the visualization of cellular structures and dynamics . By interacting with specific biomolecules, this compound can modulate cell function, leading to changes in gene expression and metabolic activity . These effects are crucial for understanding cellular responses to different stimuli and for developing targeted therapies.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through cycloaddition reactions. This compound binds to strained alkenes and alkynes, such as trans-cyclooctene, via inverse electron demand Diels-Alder reactions . These interactions result in the formation of stable adducts, which can modulate enzyme activity and gene expression. This compound’s ability to form covalent bonds with specific biomolecules makes it a powerful tool for studying molecular interactions and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under controlled conditions, but its chemical stability is lower compared to methyltetrazines . Over time, this compound may degrade, leading to changes in its effectiveness and impact on cellular function. Long-term studies in vitro and in vivo have shown that this compound can have sustained effects on cellular processes, although its stability must be carefully monitored .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively label and track biomolecules without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including disruption of cellular function and metabolic processes . It is essential to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity in animal studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels . The compound’s ability to form stable adducts with specific biomolecules allows it to influence metabolic processes, making it a valuable tool for studying metabolism and developing metabolic therapies . Understanding the metabolic pathways of this compound is crucial for optimizing its use in biochemical research and therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, enhancing its effectiveness in targeting biomolecules . The transport and distribution of this compound are essential for its application in bioorthogonal chemistry and cellular imaging.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can be localized to various subcellular structures, including the nucleus, mitochondria, and cytoplasm, depending on its interactions with specific biomolecules . This localization is critical for its function as a fluorogenic probe and for studying subcellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrazine-Acid can be synthesized through several methods. One common approach involves the condensation of hydrazine with nitriles, followed by oxidation of the resulting dihydrotetrazine Another method involves microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the Pinner method due to its efficiency and high yield. The process is optimized to ensure the purity and stability of the final product, which is crucial for its applications in various fields .

Chemical Reactions Analysis

Types of Reactions: Tetrazine-Acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted tetrazines and dihydrotetrazines, which are valuable intermediates in organic synthesis .

Mechanism of Action

The mechanism of action of Tetrazine-Acid primarily involves its ability to undergo rapid cycloaddition reactions with strained alkenes, such as trans-cyclooctene. The molecular targets and pathways involved include the formation of dihydropyridazines, which can be further oxidized to pyridazines .

Comparison with Similar Compounds

Uniqueness of Tetrazine-Acid: this compound is unique due to its specific structure, which includes a benzeneacetic acid moiety. This structure imparts distinct chemical properties, such as enhanced reactivity in bioorthogonal reactions and improved stability compared to other tetrazines .

Biological Activity

Tetrazine-acid, particularly in its various derivatives, has garnered significant attention in the field of bioorthogonal chemistry due to its unique properties and potential applications in biological systems. This article explores the biological activity of this compound, highlighting its stability, reactivity, and applications in peptide modification and drug delivery.

Overview of this compound

Tetrazine compounds are known for their rapid and selective reactions in biological contexts, particularly through the inverse electron-demand Diels–Alder (IEDDA) reaction. This compound refers to a class of compounds that include a tetrazine ring structure with acidic functional groups, enhancing their solubility and reactivity in biological media.

Stability and Reactivity

Tetrazine-containing amino acids, such as 3-(4-(1, 2, 4, 5-tetrazin-3-yl) phenyl)-2-aminopropanoic acid, exhibit excellent stability in various biological environments. Research indicates that these compounds remain stable even in harsh conditions, such as prolonged exposure to trifluoroacetic acid (TFA) and dichloromethane (DCM) mixtures . This stability is crucial for their application in live cell imaging and cancer cell labeling.

Table 1: Stability of this compound Derivatives

CompoundStability ConditionsObserved Stability
3-(4-(1, 2, 4, 5-tetrazin-3-yl) phenyl)-2-aminopropanoic acid50% TFA/DCM at room temperatureMinimal decomposition observed
Tetrazine-modified peptidesIncubation with GSH at 37°C85%-96% intact after 12 hours

Biological Activity

This compound derivatives have demonstrated enhanced biological activities compared to their parent compounds. For instance, a study reported that tetrazine-containing peptides elicited greater contraction responses in small intestine assays compared to non-modified peptides . This suggests that tetrazine modifications can significantly enhance the pharmacological properties of peptides.

Case Study: Peptide Modification

In a comparative study involving tetrazine-modified peptides versus unmodified analogs, the tetrazine variant showed a contraction effect of 89.5% at a concentration of 10 μM, while the parent peptide only achieved 52.2% under the same conditions . This enhancement highlights the potential of this compound in developing more effective therapeutic agents.

Applications in Drug Delivery

This compound's bioorthogonal reactivity allows for innovative drug delivery systems. For example, researchers have developed tetrazine-caged prodrugs that can selectively release active drugs upon encountering specific triggers within target cells. This method not only improves therapeutic efficacy but also minimizes off-target effects .

Table 2: Summary of Tetrazine-Caged Prodrug Studies

Prodrug TypeTarget CellsRelease MechanismEfficacy Observed
RGD-DoxTumor cellsBioorthogonal cleavageSignificant potency increase
RGD-SN-38Tumor cellsBioorthogonal cleavageHigh selectivity for tumor cells

Properties

IUPAC Name

2-[4-(1,2,4,5-tetrazin-3-yl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O2/c15-9(16)5-7-1-3-8(4-2-7)10-13-11-6-12-14-10/h1-4,6H,5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJKKTFIAUAYGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)C2=NN=CN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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